molecular formula C22H21N5O2 B2660907 N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide CAS No. 922130-90-3

N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide

Cat. No.: B2660907
CAS No.: 922130-90-3
M. Wt: 387.443
InChI Key: RGLFYOIKXRZQEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5-Benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 5-benzyl substituent and a 2-methylbenzamide ethyl side chain. Pyrazolo[3,4-d]pyrimidines are heterocyclic compounds with a fused pyrimidine-pyrazole core, often explored for their kinase inhibitory, anticancer, and antifolate activities . The benzyl group at position 5 and the 2-methylbenzamide moiety likely modulate solubility, bioavailability, and target-binding specificity.

Properties

IUPAC Name

N-[2-(5-benzyl-4-oxopyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c1-16-7-5-6-10-18(16)21(28)23-11-12-27-20-19(13-25-27)22(29)26(15-24-20)14-17-8-3-2-4-9-17/h2-10,13,15H,11-12,14H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLFYOIKXRZQEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide typically involves multi-step reactions starting from readily available starting materials. One common approach is the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches are often employed to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Mechanism of Action

The mechanism of action of N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related pyrazolo[3,4-d]pyrimidine derivatives and other fused heterocycles (Table 1).

Table 1: Key Structural and Functional Differences
Compound Name / ID Core Structure Substituents / Functional Groups Molecular Weight (g/mol) Notable Properties / Applications
Target Compound Pyrazolo[3,4-d]pyrimidine 5-Benzyl, N-ethyl-2-methylbenzamide ~390 (estimated) Potential kinase inhibition, antifolate
LY231514 (Taylor & Patel, 1992) Pyrrolo[2,3-d]pyrimidine Ethylbenzoyl-L-glutamic acid ~480 (estimated) Antifolate, thymidylate synthase inhibition
Example 53 (Patent EP2228370B1) Pyrazolo[3,4-d]pyrimidine 5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl ethyl, 2-fluoro-N-isopropylbenzamide 589.1 Kinase inhibition, high lipophilicity
2u (Chemical Science ESI) Pyrazolo[3,4-d]pyrimidine 2-(2-(2-Ethoxyethoxy)ethoxy)ethyl, benzo[d]thiazole-thio ~500 (estimated) Enhanced solubility via PEG-like chains
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidine Fluorophenyl-chromenyl ethyl, sulfonamide 589.1 High metabolic stability, kinase targeting

Key Comparative Analyses

Bioactivity and Target Specificity
  • Target Compound : The 2-methylbenzamide group may enhance membrane permeability compared to polar substituents like sulfonamides or glutamic acid derivatives. Its benzyl group could favor interactions with hydrophobic enzyme pockets .
  • LY231514 : As a pyrrolo[2,3-d]pyrimidine, it targets thymidylate synthase via its glutamic acid side chain, a mechanism distinct from pyrazolo[3,4-d]pyrimidines .
Physicochemical Properties
  • Solubility : The target compound’s benzamide group offers moderate solubility, whereas compounds like 2u (with ethoxyethoxy chains) exhibit enhanced solubility .
  • Molecular Weight : The target (~390 g/mol) is smaller than fluorinated analogs (~589 g/mol), suggesting better bioavailability .

Research Findings and Implications

  • Patent EP2228370B1 : Highlights the therapeutic versatility of pyrazolo[3,4-d]pyrimidines, with fluorinated derivatives showing nanomolar IC₅₀ values in kinase assays.

Biological Activity

N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a pyrazolo ring fused with a pyrimidine structure. Its molecular formula is C18H20N4OC_{18}H_{20}N_4O, and it has a molecular weight of approximately 312.38 g/mol. The unique arrangement of substituents on the pyrazolo ring enhances its biological activity and pharmacological profile.

Biological Activity

This compound exhibits several notable biological activities:

1. Anticancer Activity

  • The compound has shown promising results in inhibiting cancer cell proliferation. Studies indicate that it effectively targets cyclin-dependent kinase 2 (CDK2), disrupting its function and leading to cell cycle arrest in cancer cells. Molecular docking studies reveal that the compound binds to the active site of CDK2, forming crucial hydrogen bonds with key residues that are essential for its inhibitory activity .

2. Anti-inflammatory Properties

  • Preliminary research suggests that this compound may also exhibit anti-inflammatory effects. It appears to modulate inflammatory pathways, although further studies are required to elucidate the exact mechanisms involved .

3. Antimicrobial Activity

  • The compound has been tested for antimicrobial properties against various bacterial strains. Results indicate that it possesses moderate antibacterial activity, suggesting potential applications in treating infections .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinases : By targeting CDK2 and potentially other kinases involved in cell cycle regulation.
  • Modulation of Inflammatory Cytokines : Altering the production or activity of pro-inflammatory cytokines.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Study ReferenceFocusFindings
CDK2 InhibitionDemonstrated effective binding and inhibition of CDK2 activity in vitro.
Anticancer PropertiesShowed significant reduction in cell viability in cancer cell lines upon treatment with the compound.
Antimicrobial ActivityExhibited moderate antibacterial effects against Gram-positive bacteria.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.